

Physical characteristics of 1,1-Difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Difluoropentane-2,4-dione

Cat. No.: B1333607

[Get Quote](#)

In-Depth Technical Guide: 1,1-Difluoropentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of **1,1-Difluoropentane-2,4-dione**, a fluorinated β -diketone of interest in various chemical and pharmaceutical research fields. This document details its known physical and spectral properties, outlines a generalized synthesis protocol, and illustrates key chemical principles through diagrams.

Core Physical and Chemical Properties

1,1-Difluoropentane-2,4-dione, also known as 1,1-difluoroacetylacetone, is a colorless liquid. [1] Its fundamental properties are summarized in the tables below.

Identifier	Value	Source
IUPAC Name	1,1-difluoropentane-2,4-dione	[2]
CAS Number	41739-23-5	[2]
Molecular Formula	C5H6F2O2	[2]
Molecular Weight	136.10 g/mol	[2]
Canonical SMILES	CC(=O)CC(=O)C(F)F	[2]
InChI Key	XUGVULWHXORSOM- UHFFFAOYSA-N	[2]

Physicochemical Property	Value	Source
Physical Form	Liquid	[1]
Density (Computed)	1.167 g/cm ³	[3]
Boiling Point (Computed)	132 °C	[3]
Flash Point (Computed)	53.1 °C	[3]
Refractive Index (Computed)	1.357	[3]
XLogP3 (Computed)	0.7	[2]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of **1,1-Difluoropentane-2,4-dione**. While a comprehensive public database of its spectra is not readily available, some data has been reported.

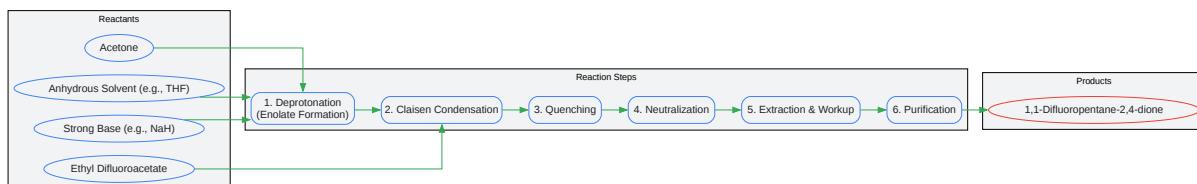
Spectroscopy Type	Data	Source
19F NMR	A 19F NMR spectrum is available.	[2] [4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1,1-Difluoropentane-2,4-dione** is not widely published, a general approach can be derived from established methods for the synthesis of fluorinated β -diketones. One common method involves the Claisen condensation of an appropriate ketone with a fluorinated ester.

Generalized Synthesis of **1,1-Difluoropentane-2,4-dione** via Claisen Condensation

This protocol is a generalized representation and may require optimization.

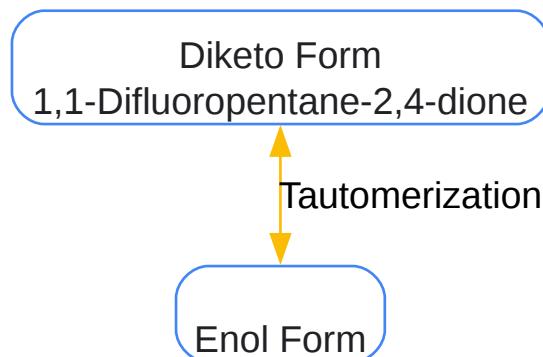

Materials:

- Acetone
- Ethyl difluoroacetate
- Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))
- Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran (THF))
- Acid for neutralization (e.g., dilute hydrochloric acid)

Procedure:

- A solution of the ketone (acetone) is prepared in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- The strong base is carefully added to the solution to deprotonate the α -carbon of the ketone, forming an enolate.
- The fluorinated ester (ethyl difluoroacetate) is then added dropwise to the reaction mixture.
- The reaction is stirred at an appropriate temperature (ranging from 0 °C to reflux) for a period sufficient to ensure complete reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of a weak acid.

- The mixture is then neutralized with a dilute acid.
- The aqueous and organic layers are separated.
- The aqueous layer is extracted multiple times with an organic solvent.
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
- The crude product is then purified using a suitable method, such as distillation or column chromatography, to yield pure **1,1-Difluoropentane-2,4-dione**.


[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1,1-Difluoropentane-2,4-dione**.

Chemical Reactivity and Tautomerism

A key characteristic of β -diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.^[5] This equilibrium is influenced by factors such as the solvent and the

nature of the substituents. The presence of electronegative fluorine atoms can significantly impact the position of this equilibrium.

[Click to download full resolution via product page](#)

Caption: Keto-enol tautomerism of **1,1-Difluoropentane-2,4-dione**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-difluoropentane-2,4-dione | 41739-23-5 [sigmaaldrich.com]
- 2. 1,1-Difluoropentane-2,4-dione | C5H6F2O2 | CID 2778488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- To cite this document: BenchChem. [Physical characteristics of 1,1-Difluoropentane-2,4-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333607#physical-characteristics-of-1-1-difluoropentane-2-4-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com